molecular formula C21H18N6O3 B2758638 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide CAS No. 942008-68-6

4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide

Cat. No.: B2758638
CAS No.: 942008-68-6
M. Wt: 402.414
InChI Key: HZCRTCWFMGZLFE-UHFFFAOYSA-N
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Description

4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide is a compound that has captured the interest of chemists due to its complex structure and potential applications. It consists of a pyrazolopyridazine core, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: : One of the primary methods to synthesize 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide involves the condensation reaction between a pyrazolopyridazine derivative and a benzamide derivative. Typically, the synthesis is initiated by nitration, followed by reduction, and then cyclization under controlled conditions. Key reagents such as acetic anhydride and catalysts like palladium on carbon are often used.

Industrial Production Methods: : Scaling up this synthesis for industrial production would require optimizing reaction conditions to ensure high yield and purity. This could involve continuous flow synthesis techniques, using automation to precisely control reaction parameters, such as temperature and pH levels.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, potentially converting the methyl group into a carboxyl group.

  • Reduction: : Reduction can alter the pyrazolopyridazine core, affecting the compound’s overall reactivity.

  • Substitution: : Electrophilic substitution reactions are feasible, particularly on the benzamide ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromic acid.

  • Reducing Agents: : Hydrogen gas with a palladium catalyst, or sodium borohydride.

  • Substitution Reagents: : Halogenating agents like chlorine or bromine, often under UV light or heat.

Major Products: : These reactions can lead to a variety of derivatives, such as oxidized carboxylic acids or reduced amine derivatives, each with distinct properties.

Scientific Research Applications

4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide has diverse applications across several fields:

  • Chemistry: : Used as an intermediate in organic synthesis, aiding in the development of new materials.

  • Biology: : Studied for its potential bioactive properties, including anti-inflammatory and antimicrobial effects.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, possibly acting as a novel pharmaceutical compound.

  • Industry: : Utilized in the production of specialized polymers and advanced materials with unique mechanical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, disrupting normal cellular functions. Detailed studies suggest that its mechanism involves binding to active sites, altering the conformation of proteins, and thereby influencing signal transduction pathways.

Comparison with Similar Compounds

When comparing 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide with other compounds, it stands out due to its pyrazolopyridazine core, which is less common than other heterocyclic structures like pyrazolopyrimidine or pyrazolopyridine.

  • Similar Compounds

    • 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-yl)acetamido)benzamide.

    • 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridine-6(7H)-yl)acetamido)benzamide.

These comparisons highlight its unique structure and potential advantages in various applications.

Properties

IUPAC Name

4-[[2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3/c1-13-17-11-23-27(16-5-3-2-4-6-16)19(17)21(30)26(25-13)12-18(28)24-15-9-7-14(8-10-15)20(22)29/h2-11H,12H2,1H3,(H2,22,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCRTCWFMGZLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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